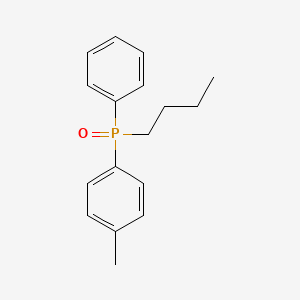
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a butyl group, a 4-methylphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate aryl and alkyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
科学的研究の応用
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Butylphenylphosphine: Similar structure but lacks the 4-methyl group on the phenyl ring.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom attached to the phosphorus atom.
Uniqueness
Butyl(4-methylphenyl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of both butyl and 4-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
95885-89-5 |
|---|---|
分子式 |
C17H21OP |
分子量 |
272.32 g/mol |
IUPAC名 |
1-[butyl(phenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-4-14-19(18,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-13H,3-4,14H2,1-2H3 |
InChIキー |
PWYIPQPGXJMTRV-UHFFFAOYSA-N |
正規SMILES |
CCCCP(=O)(C1=CC=CC=C1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


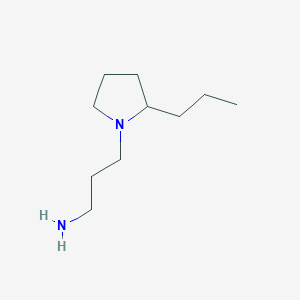
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

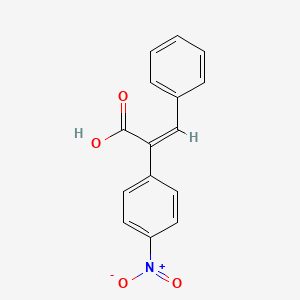
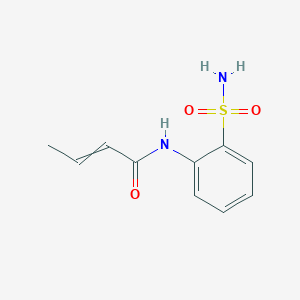
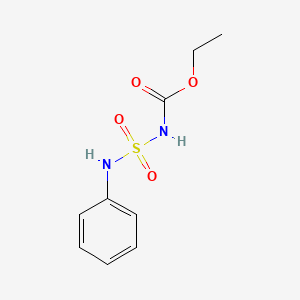

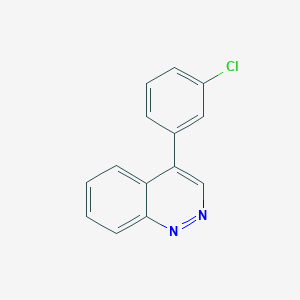


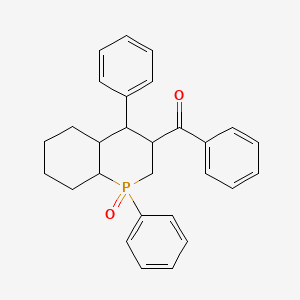
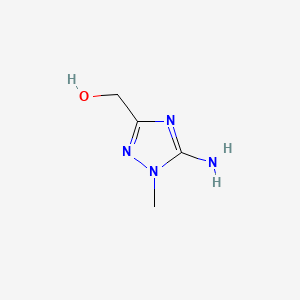

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
